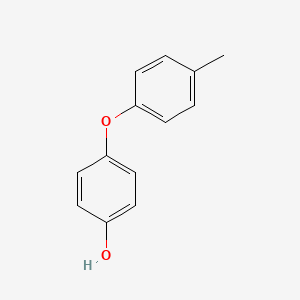
4-(4-Metilfenoxi)fenol
Descripción general
Descripción
“4-(4-Methylphenoxy)phenol” is a specialty product for proteomics research . It has a molecular formula of C13H12O2 and a molecular weight of 200.233 .
Synthesis Analysis
The synthesis of compounds similar to “4-(4-Methylphenoxy)phenol” has been reported in the literature. For instance, a four-step method was introduced for synthesizing 3-(3,5-dichloro-4-hydroxyphenoxy)phenol from 4-iodophenol . The process involves the Ullmann reaction catalyzed by copper and using 3-methoxyphenol as a co-reagent, followed by demethylation with HBr in acetic acid .Molecular Structure Analysis
The InChI code for “4-(4-Methylphenoxy)phenol” is 1S/C13H12O2/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9,14H,1H3 . This indicates the presence of a methyl group and a phenol group in the compound.Physical and Chemical Properties Analysis
“4-(4-Methylphenoxy)phenol” is a powder with a melting point of 72-73 degrees Celsius .Aplicaciones Científicas De Investigación
Aplicaciones antioxidantes
4-(4-Metilfenoxi)fenol: se utiliza como antioxidante en diversas industrias. Su capacidad para eliminar radicales libres lo convierte en un componente esencial en la producción de plásticos, adhesivos y recubrimientos . Al prevenir la degradación oxidativa, mejora la estabilidad térmica y prolonga la vida útil de estos materiales.
Absorción UV
Este compuesto sirve como un absorbente ultravioleta (UV) eficaz. Se incorpora a los materiales que requieren protección contra la radiación UV, evitando así los efectos nocivos de la exposición prolongada a los rayos UV tanto en los materiales como en los tejidos biológicos .
Retardante de llama
Debido a sus propiedades retardantes de llama, This compound se agrega a una variedad de materiales para mejorar su resistencia al fuego. Esta aplicación es particularmente valiosa en la fabricación de equipos de seguridad y en industrias donde el riesgo de incendio es una preocupación .
Actividades biológicas
Las investigaciones han indicado que This compound exhibe posibles actividades biológicas, incluidos efectos antitumorales y antiinflamatorios. Estas propiedades se están explorando por sus aplicaciones terapéuticas en medicina .
Síntesis de compuestos bioactivos
Como bloque de construcción, este derivado de fenol es crucial en la síntesis de productos naturales bioactivos. Su versatilidad permite la preparación de moléculas complejas con grupos funcionales que imparten propiedades específicas, como ésteres, nitrilos y halógenos .
Polímeros conductores
En el campo de la electrónica, This compound se utiliza en la síntesis de polímeros conductores. Estos polímeros tienen aplicaciones en la creación de dispositivos electrónicos flexibles, sensores y otras tecnologías innovadoras .
Investigación de proteómica
Este compuesto también es un producto especializado para la investigación de proteómica, donde se utiliza como reactivo en el estudio de proteínas y péptidos, contribuyendo a la comprensión de los procesos biológicos a nivel molecular .
Producción de agroquímicos
En la agricultura, This compound se emplea como materia prima para la producción de herbicidas y fungicidas. Esta aplicación apoya el desarrollo de productos químicos agrícolas más efectivos y seguros .
Safety and Hazards
The safety information for “4-(4-Methylphenoxy)phenol” indicates that it may be harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and not ingesting the compound .
Direcciones Futuras
Phenol derivatives, such as “4-(4-Methylphenoxy)phenol”, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants .
Propiedades
IUPAC Name |
4-(4-methylphenoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGFJYRTWKBZFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348900 | |
| Record name | 4-(4-methylphenoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35094-91-8 | |
| Record name | 4-(4-Methylphenoxy)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35094-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-methylphenoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

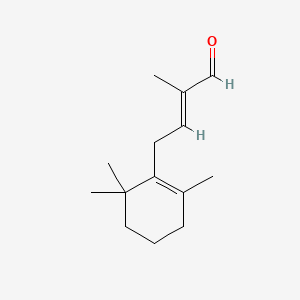
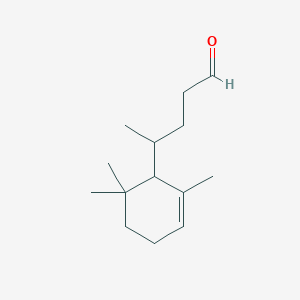
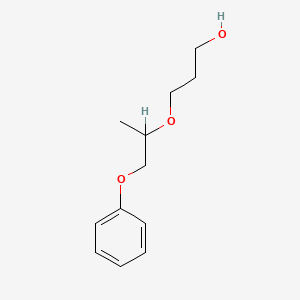
![2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid](/img/structure/B1596391.png)
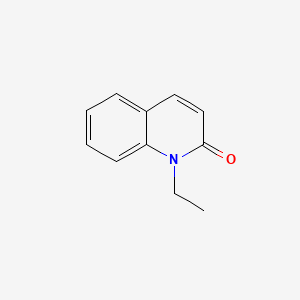
![Bicyclo[7.2.0]undec-3-en-5-ol, 4,11,11-trimethyl-8-methylene-, acetate](/img/structure/B1596394.png)
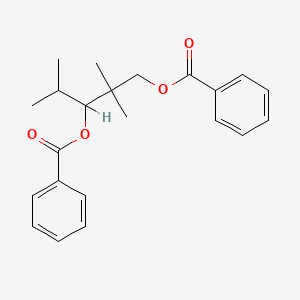


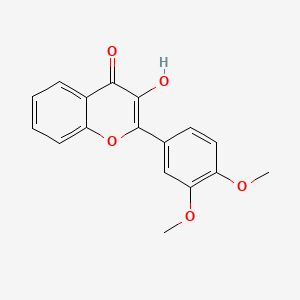
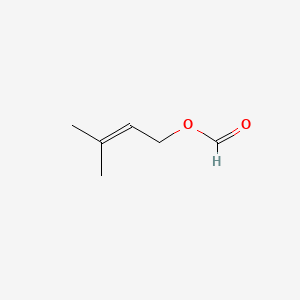

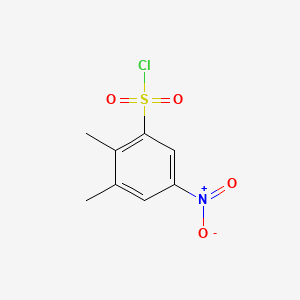
![1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethyl)phenyl]-](/img/structure/B1596404.png)
